molecular formula C15H17FN4 B11802529 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine

1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine

Cat. No.: B11802529
M. Wt: 272.32 g/mol
InChI Key: SZAUYLSFNBGLFR-UHFFFAOYSA-N
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Description

1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group and a piperidine ring

Preparation Methods

The synthesis of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the pyrimidine ring.

    Attachment of the piperidine ring: The final step involves the coupling of the piperidine ring to the pyrimidine core, often using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorophenyl group can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce various substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts .

Scientific Research Applications

1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine lies in its specific substitution pattern, which imparts distinct biological activity and chemical reactivity .

Properties

Molecular Formula

C15H17FN4

Molecular Weight

272.32 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)pyrimidin-4-yl]piperidin-4-amine

InChI

InChI=1S/C15H17FN4/c16-12-3-1-11(2-4-12)14-9-15(19-10-18-14)20-7-5-13(17)6-8-20/h1-4,9-10,13H,5-8,17H2

InChI Key

SZAUYLSFNBGLFR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NC=NC(=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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